REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:12])=[C:4]2C(=[CH:9][C:10]=1[F:11])N[CH:6]=[CH:5]2.Cl[CH:14]=[N+:15]([CH3:17])C.[OH-:18].[Na+].O>CN(C=O)C>[Br:1][C:2]1[C:3]([F:12])=[C:4]2[C:17](=[CH:9][C:10]=1[F:11])[NH:15][CH:14]=[C:5]2[CH:6]=[O:18] |f:2.3|
|
Name
|
|
Quantity
|
285 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C2C=CNC2=CC1F)F
|
Name
|
|
Quantity
|
236 mg
|
Type
|
reactant
|
Smiles
|
ClC=[N+](C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC=[N+](C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for an additional 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 100° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with THF (2 mL) and water (2 mL)
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the resulting solids were collected by filtration
|
Type
|
WASH
|
Details
|
The solids were washed with water and heptanes
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C2C(=CNC2=CC1F)C=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 157 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |